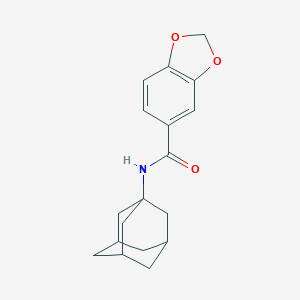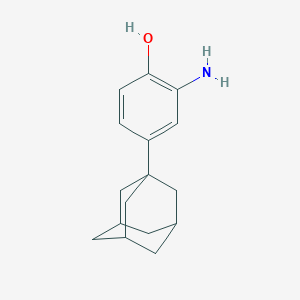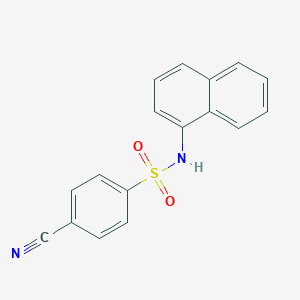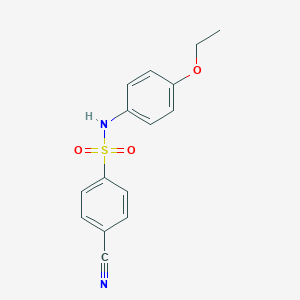
N-(3,4,5-Trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4,5-Trimethylphenyl)acetamide, commonly known as TMA, is a chemical compound that belongs to the class of acetamides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. TMA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
TMA has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antifungal, antibacterial, and anti-inflammatory properties. TMA has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, TMA has been used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of TMA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. TMA has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
TMA has been shown to have several biochemical and physiological effects. It has been reported to have antifungal and antibacterial activity against a wide range of microorganisms. TMA has also been shown to reduce inflammation in animal models of inflammation. In addition, TMA has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. TMA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, TMA has some limitations for use in lab experiments. It has low water solubility, which may limit its use in certain experiments. In addition, TMA has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for research on TMA. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of TMA in more detail, which may provide insights into its potential therapeutic applications. Additionally, future research could focus on developing more efficient synthesis methods for TMA and exploring its potential use in other areas of research, such as organic synthesis and coordination chemistry.
Conclusion:
In conclusion, TMA is a chemical compound with unique properties and potential applications in various fields. It can be synthesized relatively easily and has been extensively studied for its antifungal, antibacterial, and anti-inflammatory properties. TMA has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While TMA has several advantages for use in lab experiments, its limitations and safety in humans are not well understood. Future research on TMA could provide valuable insights into its potential therapeutic applications and contribute to the development of new treatments for various diseases.
Méthodes De Synthèse
TMA can be synthesized by the reaction of 3,4,5-trimethylaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields TMA as the main product, which can be purified by recrystallization. The synthesis of TMA is relatively simple and can be carried out on a large scale.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(3,4,5-trimethylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-7-5-11(12-10(4)13)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13) |
Clé InChI |
AYPHGQFINZMFCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)C)NC(=O)C |
SMILES canonique |
CC1=CC(=CC(=C1C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)



![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)






